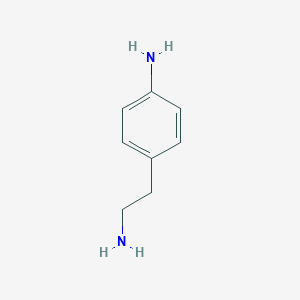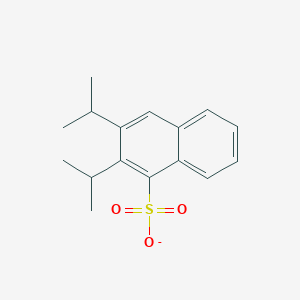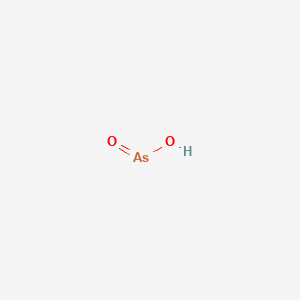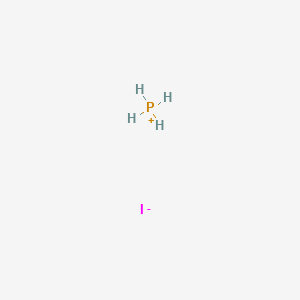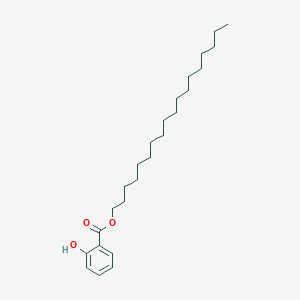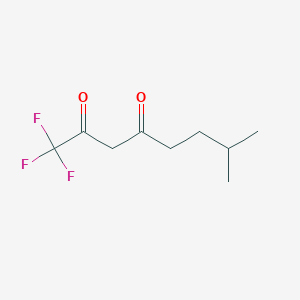
2,4-Octanedione, 1,1,1-trifluoro-7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Octanedione, 1,1,1-trifluoro-7-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound, also known as Acetylacetone trifluoromethyl ketone, is a colorless liquid that is soluble in organic solvents and has a strong odor. In
Mecanismo De Acción
The mechanism of action of 2,4-Octanedione, 1,1,1-trifluoro-7-methyl- is not fully understood. However, it is believed that the trifluoromethyl group on the molecule plays a crucial role in its reactivity. The trifluoromethyl group is highly electron-withdrawing, which makes the molecule more acidic and reactive towards nucleophiles. This property has been exploited in various reactions, such as the Michael addition reaction.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2,4-Octanedione, 1,1,1-trifluoro-7-methyl-. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. It has also been shown to have antioxidant properties, which may have potential applications in the field of medicine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,4-Octanedione, 1,1,1-trifluoro-7-methyl- in lab experiments is its high reactivity towards nucleophiles. This property makes it a useful tool for studying various reactions. However, its strong odor and potential toxicity may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,4-Octanedione, 1,1,1-trifluoro-7-methyl-. One potential area of research is the development of new synthetic routes for the compound. Another area of research is the study of its potential applications in the field of medicine, such as its antioxidant properties. Additionally, the use of 2,4-Octanedione, 1,1,1-trifluoro-7-methyl- as a fluorescent probe for detecting metal ions may have potential applications in the field of environmental monitoring.
Conclusion:
In conclusion, 2,4-Octanedione, 1,1,1-trifluoro-7-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its high reactivity towards nucleophiles and potential applications in various scientific fields make it a useful tool for studying various reactions. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis method of 2,4-Octanedione, 1,1,1-trifluoro-7-methyl- involves the reaction of trifluoroacetic anhydride with acetylacetone in the presence of a catalyst. The reaction yields a product that can be purified through distillation or chromatography. The purity of the product can be determined through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
2,4-Octanedione, 1,1,1-trifluoro-7-methyl- has been extensively studied for its potential applications in various scientific fields. In organic chemistry, it is used as a building block for the synthesis of complex organic molecules. It has also been used as a catalyst in various reactions, such as the aldol condensation and Michael addition reactions. In materials science, it has been used as a precursor for the synthesis of metal oxide nanoparticles. In biochemistry, it has been used as a tool for studying enzyme kinetics and as a fluorescent probe for detecting metal ions.
Propiedades
Número CAS |
14189-31-2 |
|---|---|
Nombre del producto |
2,4-Octanedione, 1,1,1-trifluoro-7-methyl- |
Fórmula molecular |
C9H13F3O2 |
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-7-methyloctane-2,4-dione |
InChI |
InChI=1S/C9H13F3O2/c1-6(2)3-4-7(13)5-8(14)9(10,11)12/h6H,3-5H2,1-2H3 |
Clave InChI |
CODKKBRZQLFZKF-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(=O)CC(=O)C(F)(F)F |
SMILES canónico |
CC(C)CCC(=O)CC(=O)C(F)(F)F |
Otros números CAS |
14189-31-2 |
Sinónimos |
1,1,1-Trifluoro-7-methyl-2,4-octanedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



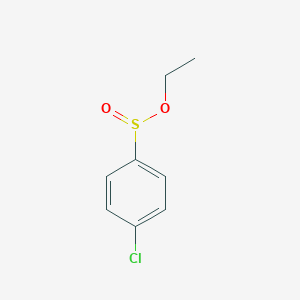
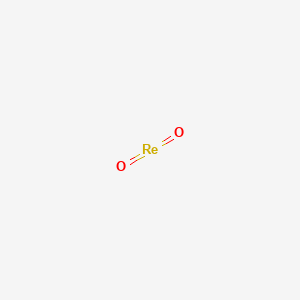
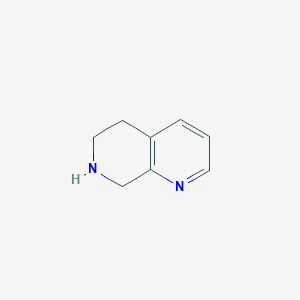
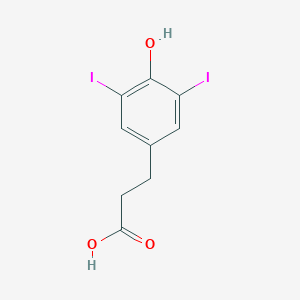
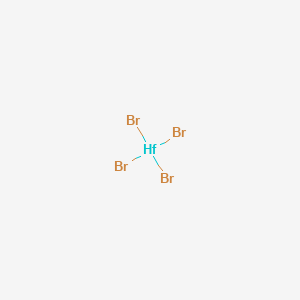

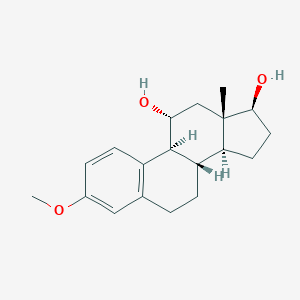
![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)
